

# "Best practices for storing and handling disodium cromoglycate to ensure stability"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Disodium

Cat. No.: B8443419

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## Technical Support Center: Disodium Cromoglycate

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling **disodium** cromoglycate to ensure its stability. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

### Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for **disodium** cromoglycate powder?

A1: **Disodium** cromoglycate is a hygroscopic and, to some extent, light-sensitive compound. Therefore, proper storage is crucial to maintain its integrity. For the pure active pharmaceutical ingredient (API), it is recommended to store it in well-closed, airtight containers, protected from light and moisture.

Q2: How does humidity affect the stability of **disodium** cromoglycate?

A2: **Disodium** cromoglycate is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to physical changes such as particle agglomeration and potentially impact chemical stability over the long term. Studies have shown that it forms nonstoichiometric hydrates, absorbing and releasing water in a continuous

manner, which can affect its physical properties.[1] It is crucial to handle the powder in a controlled low-humidity environment and to always keep containers tightly sealed.

Q3: Is **disodium** cromoglycate sensitive to light?

A3: Yes, exposure to light, particularly UV light, can lead to the degradation of **disodium** cromoglycate.[2] It is recommended to store the compound in light-resistant containers and to minimize exposure to direct light during handling and experimental procedures. For solutions, using amber-colored vials or wrapping containers in aluminum foil is a good practice.

Q4: What is the recommended pH for aqueous solutions of **disodium** cromoglycate?

A4: For aqueous formulations, maintaining a pH between 4.0 and 7.0 is generally recommended to ensure stability.[3] More specifically, for ophthalmic solutions, a pH range of 4.5 to 7.5 is often targeted for both stability and physiological comfort.[4] Extreme pH conditions (highly acidic or basic) can lead to hydrolytic degradation.

Q5: In what solvents is **disodium** cromoglycate soluble?

A5: **Disodium** cromoglycate is freely soluble in water.[5] It is practically insoluble in alcohol and other common organic solvents like chloroform and ether.[5] When preparing stock solutions, sterile, purified water is the recommended solvent.

## Storage Conditions Summary

The following table summarizes the recommended storage conditions for various forms of **disodium** cromoglycate.

Formulation Type	Temperature Range	Light Protection	Moisture Protection	Additional Notes
Powder (API)	15°C to 30°C (Room Temperature)	Required (Light-resistant container)	Required (Airtight container)	Avoid temperatures above 40°C.
Capsules for Inhalation	15°C to 30°C (Room Temperature)	Required (Light-resistant container)	Required (Tight container)	Avoid excessive moisture.
Aerosol for Inhalation	2°C to 30°C	Protect from direct sunlight	Store in a dry place	Do not freeze.
Aqueous Solution (e.g., for nebulization)	15°C to 30°C (Room Temperature)	Required (Protect from direct sunlight)	Store in original foil pouch until use	Do not refrigerate or freeze. Discard if the solution becomes discolored or contains a precipitate.[3][5]
Topical Formulations (Creams)	25°C (Room Temperature)	Recommended	Recommended	Stability can be maintained for up to three months at room temperature.[6][7]

## Troubleshooting Guide

Q: My **disodium** cromoglycate solution has turned yellow. What does this mean?

A: A yellow discoloration can be an indicator of chemical degradation. This can be caused by exposure to light (photodegradation), high temperatures, or incompatible excipients. It is crucial to discard any discolored solution as it may have reduced potency and contain unknown degradation products. To prevent this, always protect solutions from light and store them within the recommended temperature range.

Q: I observed a precipitate in my aqueous **disodium** cromoglycate solution. What could be the cause?

A: Precipitation in aqueous solutions of **disodium** cromoglycate can occur for several reasons:

- **Incompatible Excipients:** The use of sodium chloride as a tonicity-modifying agent, especially at higher concentrations of **disodium** cromoglycate (>2% w/v), can reduce its solubility and cause precipitation over time.<sup>[4]</sup>
- **Low pH:** **Disodium** cromoglycate can precipitate in acidic conditions where the pH is below 2.0.<sup>[2]</sup>
- **Supersaturation:** If the concentration of **disodium** cromoglycate exceeds its solubility limit in the chosen solvent system, precipitation can occur, especially if the temperature fluctuates.
- **Interaction with Metal Ions:** The presence of certain metal ions can lead to the formation of insoluble salts.

To troubleshoot, ensure the pH of your solution is within the optimal range, consider using a different tonicity agent if necessary (e.g., glycerol), and use high-purity water for injections.

Q: The **disodium** cromoglycate powder seems clumpy and difficult to handle. Why is this happening?

A: This is a common issue related to the hygroscopic nature of **disodium** cromoglycate. When exposed to ambient humidity, the powder absorbs moisture, leading to the formation of clumps or aggregates. To mitigate this, handle the powder in a low-humidity environment (e.g., a glove box with desiccant or under a dry nitrogen stream) and ensure that the container is sealed tightly immediately after use.

## Experimental Protocols

### Stability-Indicating HPLC Method

This section provides a detailed methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify **disodium** cromoglycate and separate it from its degradation products.

Objective: To provide a robust, validated HPLC method for the determination of **disodium** cromoglycate in the presence of its process-related impurities and degradation products.

Methodology:

Parameter	Specification
Column	Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (70:30, v/v). (Alternative: Methanol:Water (70:30, v/v), pH adjusted to 2.5 with orthophosphoric acid[8])
Flow Rate	1.0 mL/min
Detection Wavelength	235 nm
Injection Volume	50 µL
Column Temperature	Ambient
Run Time	Approximately 9 minutes

Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of **disodium** cromoglycate reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
- Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.

Sample Preparation:

- For bulk powder, accurately weigh and dissolve the powder in the mobile phase to achieve a final concentration within the calibration range.
- For formulated products, disperse a known amount of the product in the mobile phase, sonicate for 10 minutes to ensure complete dissolution of the drug, centrifuge to remove

insoluble excipients, and filter the supernatant through a 0.45 µm filter before injection.[6]

#### Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.

Stress Condition	Procedure
Acid Hydrolysis	Reflux the drug solution in 0.1 M HCl at 60°C for 30 minutes. Neutralize the solution before injection.[8]
Base Hydrolysis	Reflux the drug solution in 0.1 M NaOH at 60°C for 30 minutes. Neutralize the solution before injection.[8]
Oxidative Degradation	Treat the drug solution with 3% H <sub>2</sub> O <sub>2</sub> at room temperature for 30 minutes.[8]
Thermal Degradation	Expose the solid drug to 60°C for 24 hours.
Photolytic Degradation	Expose the drug solution to UV light (254 nm) for 24 hours.

## Content Uniformity Testing for Powder

This protocol is based on the general principles outlined in USP General Chapter <905> Uniformity of Dosage Units.

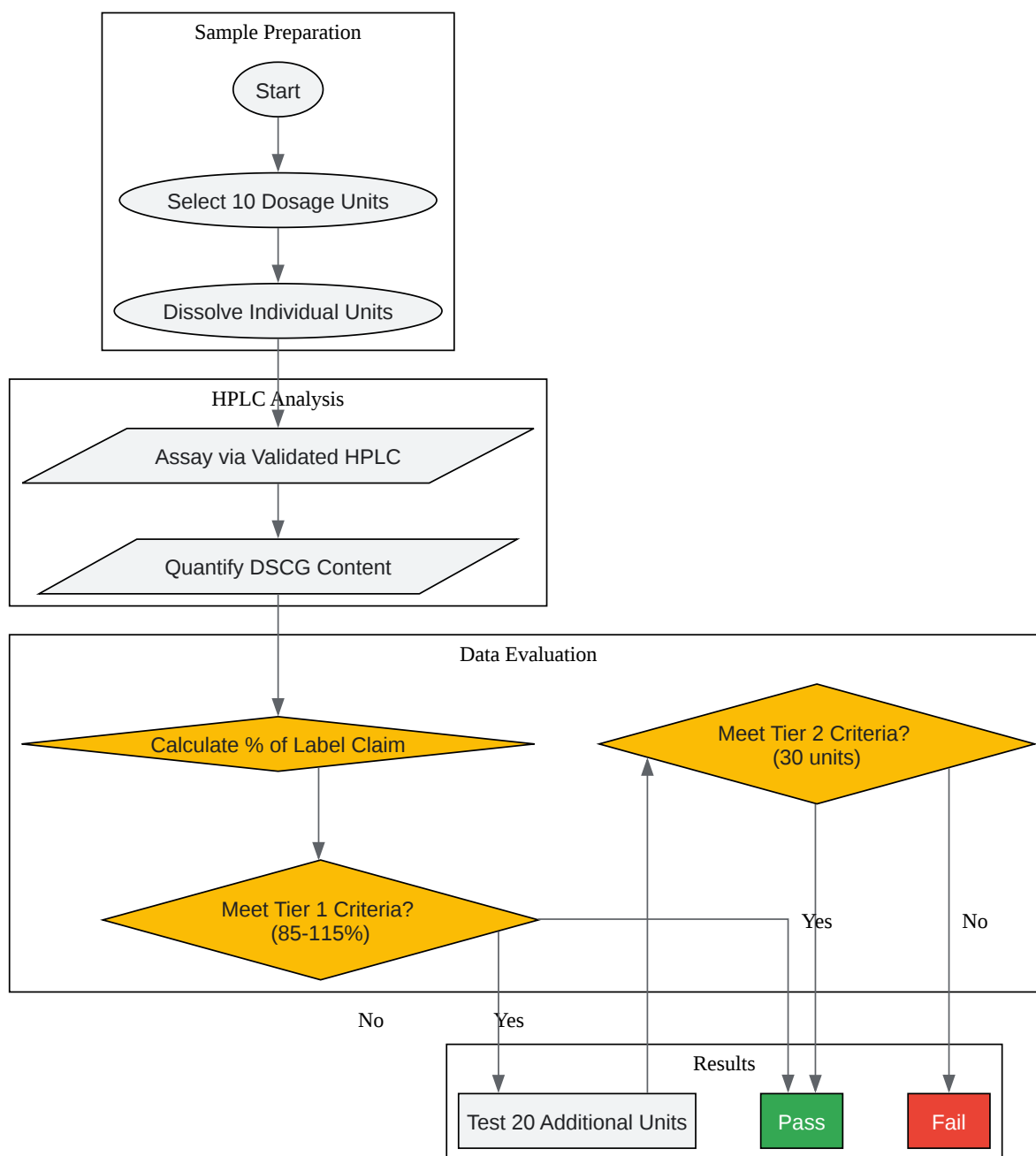
Objective: To determine the uniformity of **disodium** cromoglycate content in single-dose units of powder for inhalation.

#### Methodology:

- Randomly select 10 individual dosage units (e.g., capsules).
- Carefully empty the entire contents of each unit into a separate volumetric flask.

- Dissolve the powder from each unit in a known volume of a suitable solvent (e.g., the HPLC mobile phase).
- Assay the content of **disodium** cromoglycate in each of the 10 solutions using the validated stability-indicating HPLC method described above.
- Calculate the percentage of the label claim for each unit.
- Acceptance Criteria (Tier 1): The preparation complies if not more than one individual content is outside the limits of 85% to 115% of the average content, and none are outside the limits of 75% to 125% of the average content.<sup>[9]</sup>
- Acceptance Criteria (Tier 2): If the Tier 1 criteria are not met, assay an additional 20 units. The preparation complies if not more than three individual contents of the total 30 units are outside 85% to 115% of the average content, and none are outside 75% to 125% of the average content.<sup>[9]</sup>

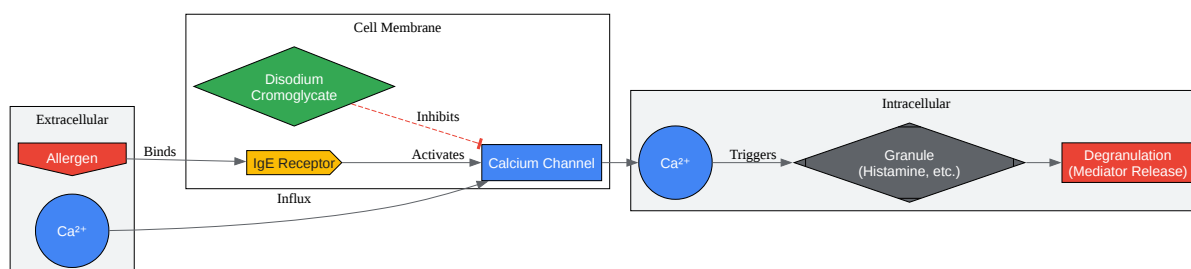
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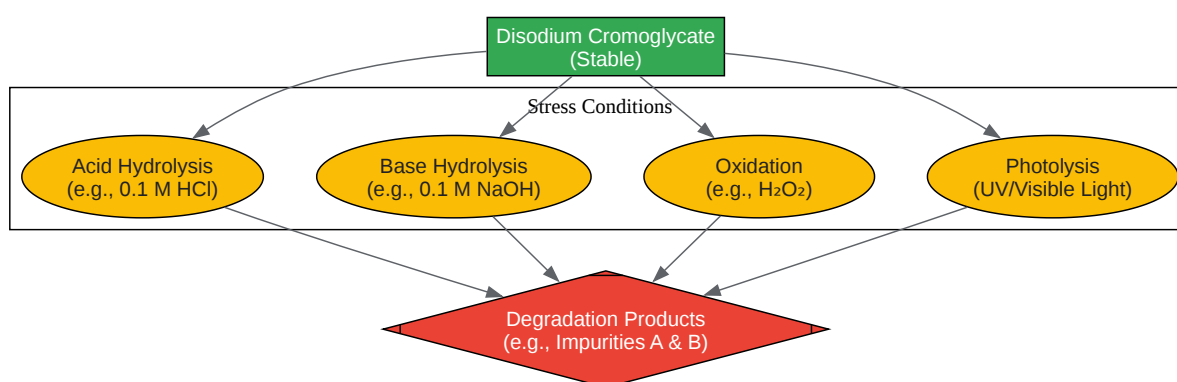
Caption: Workflow for Content Uniformity Testing of **Disodium** Cromoglycate Powder.





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Caption: Mechanism of Action: **Disodium** Cromoglycate as a Mast Cell Stabilizer.[10][11][12]



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Caption: Conceptual Overview of Forced Degradation Pathways for **Disodium** Cromoglycate.

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- To cite this document: BenchChem. ["Best practices for storing and handling disodium cromoglycate to ensure stability"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8443419#best-practices-for-storing-and-handling-disodium-cromoglycate-to-ensure-stability]

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